molecular formula C18H22N2O2 B1388920 N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide CAS No. 1020723-49-2

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide

Cat. No.: B1388920
CAS No.: 1020723-49-2
M. Wt: 298.4 g/mol
InChI Key: AMERBEJUQPQKQZ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methylphenyl group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Amination: Introduction of the amino group to the 5-position of the 2-methylphenyl ring.

    Etherification: Formation of the ether bond between the 2-methylphenyl and 3-methylphenoxy groups.

    Amidation: Formation of the butanamide backbone through a reaction between an appropriate acid chloride and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening for optimal reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide would depend on its specific applications. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide: Similar structure but with a different substitution pattern on the phenoxy group.

    N-(5-Amino-2-methylphenyl)-2-(3-ethylphenoxy)-butanamide: Similar structure but with an ethyl group instead of a methyl group on the phenoxy ring.

Uniqueness

N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-butanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(3-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-17(22-15-7-5-6-12(2)10-15)18(21)20-16-11-14(19)9-8-13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMERBEJUQPQKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)N)C)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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